1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetanone
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Overview
Description
1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetanone is a synthetic organic compound characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, an azetidine ring, and a dimethyl group
Mechanism of Action
Target of Action
Related compounds have been found to interact with thecalcitonin gene-related peptide (CGRP) receptor and NS5B , a non-structural protein of the Hepatitis C virus .
Mode of Action
It’s known that compounds acting on the cgrp receptor function asantagonists , preventing the binding of CGRP, a neuropeptide involved in pain transmission . Compounds acting on NS5B inhibit its function, thereby preventing the replication of the Hepatitis C virus .
Biochemical Pathways
The inhibition of cgrp receptors can affect pain transmission pathways, while the inhibition of ns5b can disrupt the life cycle of the hepatitis c virus .
Result of Action
Based on its potential targets, it could potentiallyreduce pain transmission (if acting on CGRP receptors) or inhibit the replication of the Hepatitis C virus (if acting on NS5B) .
Preparation Methods
The synthesis of 1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)-2-aminopyridine.
Azetidine Ring Formation: The next step involves the formation of the azetidine ring. This can be done by reacting the pyridine intermediate with a suitable azetidine precursor under controlled conditions.
Final Coupling and Purification: The final step involves coupling the azetidine intermediate with the pyridine intermediate, followed by purification to obtain the desired compound.
Chemical Reactions Analysis
1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation can be achieved using oxidizing agents like potassium permanganate, while reduction can be performed using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetanone has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Agrochemicals: Due to its chemical stability and biological activity, the compound can be used in the development of new agrochemicals for pest control.
Material Science: The compound’s trifluoromethyl group imparts unique properties, making it useful in the development of advanced materials with specific characteristics.
Comparison with Similar Compounds
1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetanone can be compared with other similar compounds, such as:
3-Chloro-5-(trifluoromethyl)-2-aminopyridine: This compound shares the pyridine ring with chloro and trifluoromethyl substitutions but lacks the azetidine ring.
1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-azetanone: This compound is similar but has a different substitution pattern on the azetidine ring.
1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetidine: This compound has a similar structure but with different functional groups.
Properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3,3-dimethylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3N3O/c1-10(2)5-18(9(10)19)17-8-7(12)3-6(4-16-8)11(13,14)15/h3-4H,5H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABVFJYNBSGWSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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